molecular formula C16H18F3IO3SSi B1588826 Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate CAS No. 164594-13-2

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate

Cat. No. B1588826
M. Wt: 502.4 g/mol
InChI Key: GSCTXOAWWNOUFK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492510B2

Procedure details

Iodobenzene diacetate (9.66 g, 30 mmol) was dissolved in CH2Cl2 (60 mL) with stirring and the solution chilled to 0° C. Triflic acid (5.1 mL, 58 mmol) was added dropwise to the solution and the reaction mixture was stirred for 2 h. A solution of 1,2-bis(trimethylsilyl)benzene (6.67 g, 30 mmol) in CH2Cl2 (10 mL) was added at 0° C. and the reaction was allowed to stir at room temperature for 2 h. Concentration of the reaction mixture gave crystals which were triturated in ether and collected by filtration to yield white crystals (9.82 g, 65.14%). 1H NMR (400 MHz, CDCl3) δ 8.11-7.47 (m, 9H, ArH), 0.42 (s, 9H, CH3); 13C NMR (400 MHz, CDCl3): δ 139.0, 138.4, 133.3, 133.2, 132.4, 132.3, 132.1, 109.6, 0.1.
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
6.67 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
65.14%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(O)(=O)C.[I:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH:16][S:17]([C:20]([F:23])([F:22])[F:21])(=[O:19])=[O:18].[CH3:24][Si:25]([CH3:37])([CH3:36])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[Si](C)(C)C>C(Cl)Cl>[O-:19][S:17]([C:20]([F:23])([F:22])[F:21])(=[O:18])=[O:16].[C:10]1([I+:9][C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=2[Si:25]([CH3:37])([CH3:36])[CH3:24])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
9.66 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
6.67 g
Type
reactant
Smiles
C[Si](C1=C(C=CC=C1)[Si](C)(C)C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Concentration of the reaction mixture gave crystals which
CUSTOM
Type
CUSTOM
Details
were triturated in ether
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
[O-]S(=O)(=O)C(F)(F)F.C1(=CC=CC=C1)[I+]C1=C(C=CC=C1)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.82 g
YIELD: PERCENTYIELD 65.14%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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